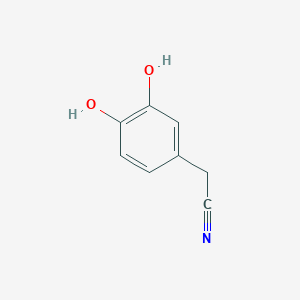

2-(3,4-Dihydroxyphenyl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSDBYUZFMVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447959 | |

| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-62-1 | |

| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dihydroxyphenyl)acetonitrile IUPAC name and structure

An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Potential

Introduction

This compound, also known as homoprotocatechuonitrile, is a bifunctional organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure is characterized by two key pharmacophores: a catechol (3,4-dihydroxyphenyl) ring and a nitrile-containing side chain. The catechol moiety is a privileged scaffold found in numerous endogenous signaling molecules, such as the neurotransmitters dopamine and norepinephrine, and is associated with potent antioxidant and metal-chelating properties. The nitrile group serves as a versatile synthetic handle and a bioisostere for other functional groups, and is present in over 30 FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and safe handling of this compound, tailored for professionals engaged in scientific research and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.

IUPAC Name and Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: (3,4-Dihydroxyphenyl)acetonitrile, 3,4-Dihydroxybenzeneacetonitrile[2]

-

CAS Number: 1126-62-1[3]

-

Molecular Formula: C₈H₇NO₂[3]

Chemical Structure

The molecule consists of a benzene ring substituted with a cyanomethyl group (-CH₂CN) and two hydroxyl (-OH) groups at the C3 and C4 positions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for designing experimental conditions, predicting solubility, and assessing bioavailability.

| Property | Value | Source |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 127-128 °C | [3] |

| Boiling Point (Predicted) | 374.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.35 ± 0.10 | [3] |

| XLogP3 | 0.7 | [2] |

Synthesis and Manufacturing Considerations

The synthesis of hydroxyphenylacetonitriles can be achieved through various routes. A common and effective strategy involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4] This approach is advantageous as the starting materials are often commercially available.

Rationale for Synthetic Strategy

The selected protocol is adapted from a known method for preparing analogous structures.[4] It utilizes 3,4-dihydroxybenzyl alcohol as the starting material. The reaction proceeds via the formation of a stabilized carbocation intermediate upon protonation of the benzylic alcohol, which is then attacked by the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this transformation due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt. Hydrocyanic acid is generated in situ from potassium cyanide and a mild acid like acetic acid, which mitigates the handling risks associated with gaseous hydrogen cyanide.[4]

Detailed Experimental Protocol: Cyanation of 3,4-Dihydroxybenzyl Alcohol

Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment.

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Glacial acetic acid

-

Chloroform

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 3,4-dihydroxybenzyl alcohol (1 equivalent) and potassium cyanide (1.2 equivalents) in anhydrous DMSO in a three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer.[4]

-

Heat the suspension to 125 °C with stirring.

-

Add glacial acetic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.[4]

-

After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours.[4]

-

Cool the reaction mixture to approximately 90 °C and remove the DMSO via distillation under reduced pressure (water aspirator).

-

To the resulting residue, add deionized water and chloroform. Stir vigorously to partition the product into the organic layer.[4]

-

Separate the chloroform layer. Extract the aqueous phase with two additional portions of chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Research

The unique combination of a catechol core and a reactive nitrile group makes this compound a valuable building block in drug discovery.

Role as a Pharmaceutical Intermediate

Acetonitrile is a crucial solvent and reagent in the pharmaceutical industry, used in the synthesis of active pharmaceutical ingredients (APIs), including vitamins and cortisone.[5][6][7] Compounds containing the nitrile group are recognized for their role in forming heterocyclic structures, which are prevalent in biologically active molecules.[8] Analogous structures, such as (3,4-Dimethoxyphenyl)acetonitrile, are key intermediates in the synthesis of essential drugs like papaverine.[9] This precedent strongly suggests that this compound can serve as a critical starting material for a variety of therapeutic agents, particularly those targeting systems that interact with catecholamines.

Potential Biological Activities

While direct biological data on this specific compound is limited in the available literature, its structural motifs suggest several potential activities:

-

Antioxidant Effects: The catechol structure is a potent scavenger of reactive oxygen species, a property that is central to the mechanism of many neuroprotective and anti-inflammatory agents.

-

Enzyme Inhibition: The molecule could be elaborated to target enzymes that metabolize catecholamines, such as catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO).

-

Receptor Modulation: It serves as a scaffold for synthesizing analogs of dopamine or other catecholamine neurotransmitters to modulate their respective receptors.

Protocol for In Vitro Biological Activity Screening

To explore the therapeutic potential of this compound, a primary screening assay to assess its effect on cell viability is a logical first step.

Rationale for Experimental Design

A cell viability assay, such as the MTT assay, is a standard method to determine if a compound exhibits cytotoxic (cell-killing) or cytoprotective effects. For initial screening, a solvent like DMSO is typically used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its relatively low toxicity to cells at low concentrations (<0.5%).[10] The choice of cell line would depend on the therapeutic area of interest (e.g., a neuronal cell line like SH-SY5Y for neuroprotective studies or a cancer cell line for cytotoxicity screening).

Step-by-Step Protocol: Cell Viability (MTT) Assay

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Biological Screening Workflow

Caption: General workflow for an in vitro cell viability assay.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][11] Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid the formation of dust and aerosols.[11]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a compound of significant interest, positioned at the intersection of natural product chemistry and modern pharmaceutical synthesis. Its catechol core offers inherent biological potential, while the acetonitrile function provides a gateway for diverse chemical modifications. Through established synthetic protocols, this molecule can be reliably produced, enabling its exploration as a key starting material for novel therapeutics. Adherence to rigorous safety protocols is essential when working with this and related chemical entities. This guide serves as a foundational resource for scientists aiming to unlock the full potential of this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 2-(3-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3,4-Diethoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Acetonitrile - SAFETY DATA SHEET. (2013). Retrieved from [Link]

-

Ye, W., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. Retrieved from [Link]

-

Ciavarella, C., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells. Retrieved from [Link]

- US3983160A - Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.

-

Ciavarella, C., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. Retrieved from [Link]

-

Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4). (2025). Retrieved from [Link]

-

ResearchGate. (n.d.). Acetonitrile as solvent. Retrieved from [Link]

-

ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (3,5-dihydroxyphenyl)acetonitrile. Retrieved from [Link]

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.

-

Zhang, M., et al. (2023). Effects of a fermented cotton straw-apple pomace mixture on growth performance, rumen microbial community, and metabolome in beef cattle. Frontiers in Microbiology. Retrieved from [Link]

-

Monomer Isolation from Oligomeric Proteins within Coordination Cages to Study Interface Ligand Binding. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2022). The Journal of Physical Chemistry B. Retrieved from [Link]

-

Silvari Group. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]

-

Busby, W. F., Jr., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]

- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 5. chemcomplex.com [chemcomplex.com]

- 6. Acetonitrile that meets pharmaceutical requirements [anqore.com]

- 7. silvarigroup.com [silvarigroup.com]

- 8. laballey.com [laballey.com]

- 9. nbinno.com [nbinno.com]

- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Relevance

Introduction

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a pivotal organic compound that serves as a versatile precursor in the synthesis of various pharmaceutically active molecules. Its structure, incorporating a catechol moiety and a nitrile group, imparts unique reactivity and biological relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its significance in drug development, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. A thorough understanding of these properties is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source/Method |

| CAS Number | 1126-62-1 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 127-128 °C | [3] |

| Boiling Point | 374.7±27.0 °C (Predicted) | [3] |

| Density | 1.326 g/cm³ | [1][4] |

| Solubility | Soluble in water (5 g/100 mL at 20°C for the related protocatechualdehyde) | [5] |

| pKa | 9.35±0.10 (Predicted) | [3] |

| ¹H NMR (Predicted) | δ ~6.8 (d, 1H), ~6.7 (d, 1H), ~6.6 (dd, 1H), ~3.6 (s, 2H) | Predicted |

| ¹³C NMR (Predicted) | δ ~145, ~144, ~121, ~120, ~117, ~116, ~115, ~20 | Predicted |

| IR (Predicted) | ~3400-3200 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1600, 1520, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted |

| Mass Spec (EI, Predicted) | m/z 149 (M⁺), 122, 104 | Predicted |

Synthesis of this compound

The synthesis of hydroxyphenylacetonitriles can be achieved through various methods. A common and effective approach involves the conversion of the corresponding hydroxybenzyl alcohol to the nitrile. The following protocol is adapted from established methods for the synthesis of related compounds.[6]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3,4-Dihydroxybenzyl alcohol

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Chloroform

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dihydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.

-

Acid Addition: While stirring, slowly add glacial acetic acid dropwise to the suspension at a temperature of 125°C over a period of 1 hour.[6]

-

Reaction: Maintain the reaction mixture at 125°C with continuous stirring for an additional 2 hours.[6]

-

Solvent Removal: After cooling the mixture to 90°C, remove the dimethyl sulfoxide by distillation under reduced pressure.

-

Workup: To the residue, add water and chloroform and stir. Separate the chloroform layer. Extract the aqueous layer with an additional portion of chloroform.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Safety Precautions: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves and safety glasses, must be worn. Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas.

Relevance in Drug Development: A Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of inhibitors for phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[7][8][9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades that can modulate inflammation and other cellular processes.[8][10]

Derivatives of this compound have been designed and synthesized as potent PDE4 inhibitors with potential applications in treating neuroinflammatory and other inflammatory diseases.[7] The catechol moiety is often a key feature for binding to the active site of the enzyme.

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition by this compound derivatives.

The inhibition of PDE4 by derivatives of this compound prevents the degradation of cAMP to AMP.[11] This leads to an accumulation of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[12] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory properties. This mechanism of action makes PDE4 inhibitors attractive therapeutic targets for a range of inflammatory conditions.[6][10]

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an ideal starting material for the creation of more complex molecules. The growing interest in its derivatives as PDE4 inhibitors for the treatment of neuroinflammation underscores its importance in modern drug discovery. This guide provides a foundational understanding of this key chemical entity, offering practical insights for researchers engaged in the synthesis and development of novel therapeutics.

References

- Discovery of 2‐(3,4‐dialkoxyphenyl)‐2‐(substituted pyridazin‐3‐yl)acetonitriles as phosphodiesterase 4 inhibitors with anti‐neuroinflammation potential based on three‐dimensional quantitative structure–activity relationship study. (2019). Chemical Biology & Drug Design, 93(4), 484-502.

- Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work?

- Tashfeen, M., et al. (2022). Phosphodiesterase Inhibitors. In StatPearls.

- US Patent 3,983,160. (1976).

- Wikipedia. (n.d.). Phosphodiesterase-4 inhibitor.

- Ferreira, J., et al. (2021). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). Journal of the European Academy of Dermatology and Venereology, 35(10), 1993-2004.

- JHECHEM CO LTD. (n.d.). Buy 2-(3,4-dihydroxyphenyl)

- ChemicalBook. (n.d.). (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1.

- García-López, M. T., et al. (2020). PDE4-cAMP-mediated signaling pathways in neuronal cells.

- Sigma-Aldrich. (n.d.). This compound.

- Protoc

- JHECHEM CO LTD. (n.d.). Buy this compound. Echemi.

Sources

- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Protocatechualdehyde | 139-85-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

(3,4-Dihydroxyphenyl)acetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

(3,4-Dihydroxyphenyl)acetonitrile, a key organic intermediate, holds significant importance in the landscape of pharmaceutical and chemical synthesis. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, including a comprehensive list of synonyms and its molecular formula. A detailed, field-proven synthesis protocol is presented, elucidating the causal relationships behind the experimental choices. Furthermore, this guide delves into the critical role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor in the development of bioactive molecules, particularly in the synthesis of isoquinoline alkaloids. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

(3,4-Dihydroxyphenyl)acetonitrile, also known by several synonyms, is a pivotal building block in organic synthesis. Its structure, featuring a catechol (3,4-dihydroxy) moiety attached to a phenylacetonitrile framework, imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules.

Molecular Formula: C₈H₇NO₂[1]

CAS Number: 1126-62-1[1]

The molecular structure of (3,4-Dihydroxyphenyl)acetonitrile consists of a benzene ring substituted with two hydroxyl groups at positions 3 and 4, and an acetonitrile group at position 1.

Synonyms and Nomenclature

The compound is recognized by a variety of names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

| Synonym | Source |

| 3,4-Dihydroxybenzyl cyanide | [2] |

| Benzeneacetonitrile, 3,4-dihydroxy- | [1] |

| Homoprotocatechuonitrile | |

| (3,4-Dihydroxyphenyl)acetonitril | |

| 3,4-Dihydroxyphenylacetonitrile | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (3,4-Dihydroxyphenyl)acetonitrile is provided below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 127-128 °C | |

| Boiling Point | 374.7±27.0 °C (Predicted) | |

| Density | 1.326 g/cm³ (Predicted) | |

| pKa | 9.35±0.10 (Predicted) | |

| Storage Temperature | Inert atmosphere, Room Temperature |

Synthesis of (3,4-Dihydroxyphenyl)acetonitrile: A Step-by-Step Protocol

The synthesis of (3,4-Dihydroxyphenyl)acetonitrile requires a strategic approach to manage the reactive catechol functional group, which is susceptible to oxidation. A common and effective strategy involves the protection of the hydroxyl groups, followed by the introduction of the nitrile moiety, and subsequent deprotection. The following protocol is a robust and validated method derived from established synthetic transformations for analogous compounds.

Rationale for the Synthetic Strategy

The direct conversion of 3,4-dihydroxybenzyl alcohol or halide to the corresponding nitrile can be challenging due to the free phenolic hydroxyl groups. These groups can interfere with the reaction conditions required for cyanation, leading to side products and reduced yields. Therefore, a protecting group strategy is employed. Methoxy groups are a common choice for protecting catechols as they are relatively stable under various reaction conditions and can be cleaved under specific acidic conditions.

The proposed synthesis follows a three-stage process:

-

Protection: Conversion of a suitable starting material, such as 3,4-dihydroxybenzaldehyde, to its dimethoxy-protected form, (3,4-dimethoxyphenyl)acetonitrile.

-

Cyanation: Transformation of the protected intermediate to introduce the nitrile group.

-

Deprotection: Removal of the protecting groups to yield the final product, (3,4-Dihydroxyphenyl)acetonitrile.

Experimental Workflow

Figure 1: A conceptual workflow for the synthesis of (3,4-Dihydroxyphenyl)acetonitrile.

Detailed Protocol (Hypothetical, based on analogous reactions)

Stage 1: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile from 3,4-Dihydroxybenzaldehyde

-

Protection of Hydroxyl Groups: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Subsequently, add a methylating agent like dimethyl sulfate (DMS) or methyl iodide dropwise at room temperature. The reaction is typically stirred for several hours to ensure complete methylation of both hydroxyl groups to form 3,4-dimethoxybenzaldehyde.

-

Reduction to Benzyl Alcohol: The resulting 3,4-dimethoxybenzaldehyde is then reduced to 3,4-dimethoxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

-

Conversion to Benzyl Halide: The 3,4-dimethoxybenzyl alcohol is converted to a more reactive benzyl halide, typically the chloride or bromide. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Cyanation: The 3,4-dimethoxybenzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or acetone to yield (3,4-dimethoxyphenyl)acetonitrile. This is a standard nucleophilic substitution reaction.

Stage 2: Deprotection to (3,4-Dihydroxyphenyl)acetonitrile

-

Cleavage of Methyl Ethers: The final step involves the cleavage of the two methoxy groups to regenerate the dihydroxy functionality. This is a critical step that requires a strong demethylating agent. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is a highly effective reagent for this purpose. Alternatively, strong acids such as hydrobromic acid (HBr) can be used, often at elevated temperatures.

-

Work-up and Purification: Following the demethylation, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel or by recrystallization to obtain pure (3,4-Dihydroxyphenyl)acetonitrile.

Characterization of the Final Product

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons of the acetonitrile group, and broad singlets for the two hydroxyl protons. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N) around 2250 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ).

Role in Drug Development and as a Bioactive Precursor

(3,4-Dihydroxyphenyl)acetonitrile and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural resemblance to key biological molecules and their utility as versatile synthetic intermediates.

Precursor to Isoquinoline Alkaloids

A primary application of (3,4-Dihydroxyphenyl)acetonitrile in drug discovery is its role as a precursor in the synthesis of isoquinoline alkaloids.[3][4][5][6] This large and diverse class of natural products exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[6]

The synthesis of many isoquinoline alkaloids, such as papaverine and its derivatives, often involves a key cyclization step known as the Bischler-Napieralski or Pictet-Spengler reaction.[3][4] (3,4-Dihydroxyphenyl)acetonitrile can be elaborated into a β-phenethylamine derivative, which is a crucial intermediate for these cyclization reactions, ultimately leading to the formation of the isoquinoline core structure.

Figure 2: The role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor to isoquinoline alkaloids.

Analogues in Pharmaceutical Synthesis

The closely related methoxy-protected analogue, (3,4-dimethoxyphenyl)acetonitrile, is a well-established intermediate in the synthesis of several pharmaceuticals. For instance, it is a key building block in the industrial synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. This underscores the importance of the phenylacetonitrile scaffold with 3,4-disubstitution in the development of commercially successful drugs.

Conclusion

(3,4-Dihydroxyphenyl)acetonitrile is a compound of considerable scientific and commercial interest. Its versatile chemical nature, characterized by the presence of both a catechol and a nitrile functionality, makes it a valuable building block for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its chemical identity, a detailed, scientifically-grounded synthetic protocol, and an exploration of its significant role in drug development, particularly as a precursor to the vast and pharmacologically important class of isoquinoline alkaloids. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the properties and synthetic utility of (3,4-Dihydroxyphenyl)acetonitrile is essential for advancing the frontiers of medicinal chemistry and drug discovery.

References

-

International Journal of Chemical Engineering and Applications. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link].

-

Organic Syntheses. Benzyl Cyanide. Available at: [Link].

-

PubChem. (3,4-Dimethoxyphenyl)(hydroxy)acetonitrile. Available at: [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link].

-

Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link].

-

ResearchGate. The Isoquinoline Alkaloids. Available at: [Link].

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link].

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link].

-

Kyoto University Research Information Repository. Synthesis of Hydroxybenzyl Compounds. Available at: [Link].

- Google Patents. Preparation method for 4-hydroxybenzyl cyanide.

-

PubChem. 4-Hydroxybenzyl cyanide. Available at: [Link].

Sources

- 1. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Biosynthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile in plants

An In-Depth Technical Guide to the Biosynthesis of Phenylacetonitriles in Plants: The Case of 2-(3,4-Dihydroxyphenyl)acetonitrile

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the intricate world of plant specialized metabolism, phenylacetonitriles and their derivatives represent a critical nexus of chemical defense and metabolic potential. While compounds like benzyl cyanide are pivotal in industrial synthesis, their biogenic origins in plants offer a blueprint for sustainable production and novel drug discovery. This guide delves into the biosynthesis of these fascinating molecules, with a specific focus on the catechol-containing compound, this compound.

Direct and extensive literature on the complete biosynthetic pathway of this compound is nascent. However, by leveraging the comprehensively studied biosynthesis of its structural analog, p-hydroxyphenylacetonitrile—an intermediate in the formation of the cyanogenic glucoside dhurrin in Sorghum bicolor—we can construct a robust, scientifically-grounded model. This document is structured to first establish the canonical, well-documented pathway from L-Tyrosine as a foundational framework. Subsequently, we will extrapolate from this model to propose a logical and testable biosynthetic route to this compound, originating from L-3,4-dihydroxyphenylalanine (L-DOPA).

This guide is designed for the hands-on researcher. It moves beyond mere description to explain the causality behind experimental designs and provides actionable protocols for pathway elucidation and characterization. Every mechanism and protocol is presented as a self-validating system, grounded in authoritative research to ensure scientific integrity and reproducibility.

Part 1: The Foundational Framework - Biosynthesis of p-Hydroxyphenylacetonitrile in Sorghum bicolor

The biosynthesis of cyanogenic glucosides, such as dhurrin, is a paradigm for understanding the production of nitrile-containing defense compounds in plants. The pathway originates from an amino acid precursor and is orchestrated by a sequence of membrane-bound cytochrome P450 enzymes and a soluble UDP-glucosyltransferase.[1][2] The formation of p-hydroxyphenylacetonitrile is a critical, stable intermediate in this pathway.

The Core Enzymatic Cascade: From L-Tyrosine to Nitrile

The conversion of L-Tyrosine to p-hydroxymandelonitrile, the immediate precursor to the final glucosylated product, is catalyzed by a metabolon—a transient complex of sequential enzymes—localized to the endoplasmic reticulum. This spatial organization is believed to facilitate the channeling of unstable intermediates, enhancing catalytic efficiency. The key enzymatic players are two multifunctional cytochrome P450s, CYP79A1 and CYP71E1.[3]

-

Initiation by CYP79A1: The pathway begins with the conversion of L-Tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime. This reaction is catalyzed by CYP79A1, a highly specific enzyme that considers this initial conversion the rate-limiting step of the entire dhurrin synthesis pathway.[2][3] The process involves several proposed unstable intermediates, including N-hydroxytyrosine.[2]

-

Conversion by CYP71E1: The (Z)-p-hydroxyphenylacetaldehyde oxime is then sequentially converted by a second cytochrome P450, CYP71E1. This enzyme first dehydrates the oxime to form p-hydroxyphenylacetonitrile. Subsequently, CYP71E1 catalyzes the C-hydroxylation of p-hydroxyphenylacetonitrile to produce (S)-p-hydroxymandelonitrile.[1][4] While p-hydroxyphenylacetonitrile is an intermediate, its formation and subsequent conversion are both catalyzed by the same multifunctional enzyme, CYP71E1.[3]

Visualizing the Pathway

The following diagram illustrates the established biosynthetic route from L-Tyrosine to p-hydroxyphenylacetonitrile and its subsequent conversion in the dhurrin pathway.

Caption: The established biosynthetic pathway of dhurrin in Sorghum bicolor.

Part 2: A Proposed Pathway for this compound Biosynthesis

Building upon the robust sorghum model, we can propose a homologous pathway for the synthesis of this compound. The structural difference—a catechol ring instead of a phenol ring—points to L-DOPA as the logical starting precursor instead of L-Tyrosine. L-DOPA is a known plant metabolite, serving as a precursor to numerous specialized compounds, including benzylisoquinoline alkaloids.[5]

The Hypothesized Enzymatic Cascade: From L-DOPA

We propose that a parallel set of enzymes, likely belonging to the same CYP79 and CYP71 families, catalyzes the conversion of L-DOPA. The substrate plasticity observed in some plant P450s supports this hypothesis.

-

Precursor Formation: The pathway initiates with the formation of L-DOPA from L-Tyrosine, a reaction catalyzed by Tyrosine 3-hydroxylase or a polyphenol oxidase (PPO). This step is well-established in many plant species.[5][6]

-

Proposed CYP79 Homolog: An uncharacterized CYP79-family enzyme, let's term it CYP79X1 , would catalyze the conversion of L-DOPA to (Z)-3,4-dihydroxyphenylacetaldehyde oxime. The substrate specificity of this enzyme would be the key determinant for pathway initiation.

-

Proposed CYP71 Homolog: A second P450, CYP71X1 , would then act on the oxime intermediate. Analogous to CYP71E1, this enzyme would first catalyze a dehydration to form This compound . It is plausible that this same enzyme could further hydroxylate the nitrile to 3,4-dihydroxymandelonitrile. Evidence from Triglochin maritima shows that its glucosyltransferase can utilize 3,4-dihydroxymandelonitrile as a substrate, implying that plants have the metabolic machinery to process these catechol-containing cyanohydrins.[7]

Visualizing the Proposed Pathway

This diagram outlines the proposed biosynthetic route to this compound.

Caption: A proposed biosynthetic pathway for this compound.

Part 3: Experimental Validation and Protocol Design

Validating the proposed pathway requires a systematic approach involving gene discovery, functional characterization, and in-planta reconstitution. The primary challenge is the identification of the candidate CYP79 and CYP71 homologs that accept L-DOPA as a substrate.

Strategy for Pathway Elucidation

A multi-step workflow is essential for identifying and validating the biosynthetic genes. This approach combines bioinformatics, transcriptomics, and heterologous expression systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Cytochrome P-450 in the Biosynthesis of Dhurrin in Sorghum bicolor (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of L-3,4-dihydroxyphenylalanine from L-tyrosine by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of cyanogenic glucosides: in vitro analysis of the glucosylation step - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2-(3,4-Dihydroxyphenyl)acetonitrile (NMR, IR, MS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a nitrile compound featuring a catechol (3,4-dihydroxybenzene) moiety. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, making its unambiguous characterization a critical step in chemical synthesis and drug discovery. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the foundational knowledge necessary for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound provides a precise count and description of the different types of protons present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like those in hydroxyl groups).

Causality in Spectral Features:

-

Aromatic Protons (δ 6.6-6.8 ppm): The three protons on the benzene ring appear in this region. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the electron-donating hydroxyl groups and the electron-withdrawing acetonitrile group. The proton at position 2, situated between a hydroxyl and the alkyl chain, will have a different chemical environment than the protons at positions 5 and 6. The coupling between adjacent protons (ortho- and meta-coupling) leads to characteristic splitting patterns, often a doublet and a doublet of doublets, which allows for their unambiguous assignment.

-

Methylene Protons (δ ~3.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the nitrile and the aromatic ring appear as a singlet. Their equivalence is due to the free rotation around the C-C single bond. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effects of both the aromatic ring and the cyano group.

-

Hydroxyl Protons (Variable): The chemical shifts of the two phenolic hydroxyl (-OH) protons are highly variable and depend on concentration, temperature, and residual water in the solvent. They often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear due to proton-deuterium exchange.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Key Carbon Signals:

-

Nitrile Carbon (C≡N): This carbon typically appears in a distinct region of the spectrum, around δ 118-120 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons bearing the hydroxyl groups (C3 and C4) will be shifted significantly downfield (δ ~145 ppm) due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts in the range of δ 115-130 ppm.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum, typically around δ 20-30 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Broad, ~3300-3500 cm⁻¹): A strong, broad absorption in this region is indicative of the hydrogen-bonded hydroxyl groups of the catechol moiety. The broadness is a result of the varying degrees of hydrogen bonding present in the sample.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): A series of weaker absorptions in this region corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.

-

C≡N Stretch (~2250 cm⁻¹): A sharp, medium-intensity absorption band in this region is a definitive indicator of the nitrile functional group. The position of this band can be influenced by conjugation, though the effect is modest for a methylene-spaced nitrile.

-

C=C Aromatic Stretch (~1500-1600 cm⁻¹): One or more bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch (~1200-1300 cm⁻¹): The stretching vibration of the C-O bonds of the phenolic hydroxyl groups will give rise to a strong absorption in this region.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

Analysis of the Mass Spectrum:

For this compound (Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ), the mass spectrum will show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 149, corresponding to the intact molecule with one electron removed. This is often the peak with the highest mass in an Electron Ionization (EI) spectrum.

-

Fragment Ions: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for this molecule is the benzylic cleavage, resulting in the loss of the ·CN group to form a stable dihydroxybenzyl cation at m/z = 123. Further fragmentation of the aromatic ring or loss of small neutral molecules like CO can also be observed.

Summary of Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | Aromatic Protons | δ 6.6 - 6.8 ppm | C₆H₃ |

| Methylene Protons | δ ~3.7 ppm | -CH₂- | |

| Hydroxyl Protons | Variable (Broad) | -OH | |

| ¹³C NMR | Nitrile Carbon | δ ~118-120 ppm | -C≡N |

| Aromatic C-OH | δ ~145 ppm | C3 & C4 | |

| Aromatic C-H/C-C | δ 115 - 130 ppm | Aromatic carbons | |

| Methylene Carbon | δ ~20-30 ppm | -CH₂- | |

| IR | O-H Stretch | ~3300-3500 cm⁻¹ (Broad) | Phenolic -OH |

| C≡N Stretch | ~2250 cm⁻¹ (Sharp) | Nitrile | |

| C=C Aromatic Stretch | ~1500-1600 cm⁻¹ | Aromatic Ring | |

| C-O Stretch | ~1200-1300 cm⁻¹ | Phenolic C-O | |

| MS (EI) | Molecular Ion | m/z = 149 | [C₈H₇NO₂]⁺ |

| Major Fragment | m/z = 123 | [M - CN]⁺ |

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]

-

PubChem. National Center for Biotechnology Information. U.S. National Library of Medicine, 8600 Rockville Pike, Bethesda, MD, 20894 USA. [Link][6][7][8][9][10]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][11][12][13][14]

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. (3,4-Dimethoxyphenyl)(hydroxy)acetonitrile | C10H11NO3 | CID 238239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(3-Hydroxyphenyl)acetonitrile | C8H7NO | CID 13781042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)chromen-4-one | C21H20O11 | CID 6426860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acetonitrile [webbook.nist.gov]

- 12. Welcome to the NIST WebBook [webbook.nist.gov]

- 13. NIST Chemistry WebBook [webbook.nist.gov]

- 14. Acetonitrile, hydroxy- [webbook.nist.gov]

Introduction: Unveiling the Potential of 2-(3,4-Dihydroxyphenyl)acetonitrile

An In-Depth Technical Guide to the Biological Activity of 2-(3,4-Dihydroxyphenyl)acetonitrile

This compound, also known as homoprotocatechuonitrile, is a phenolic compound characterized by a catechol group attached to an acetonitrile moiety. This structure is significant because the catechol group is a well-known pharmacophore responsible for potent antioxidant and metal-chelating properties, while the overall molecule's size and polarity influence its bioavailability and interaction with biological targets. As a metabolite of certain dietary compounds and a synthetic intermediate, its biological profile is of considerable interest to researchers in pharmacology and drug development. This guide provides a technical overview of its primary biological activities, the mechanistic pathways it modulates, and robust, field-proven protocols for its evaluation.

I. Potent Antioxidant and Radical Scavenging Activity

The most prominent feature of this compound is its capacity to mitigate oxidative stress. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases.[1] The dihydroxyphenyl structure allows for the donation of hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanism of Action: Nrf2 Pathway Activation

A primary mechanism for cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, releasing Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[3] These genes encode for crucial Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][4] It is hypothesized that this compound can activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity.

Caption: Nrf2 Signaling Pathway Activation.

Experimental Protocol: In Vitro Antioxidant Capacity Assays

To quantify the direct radical-scavenging ability of this compound, the DPPH and ABTS assays are recommended due to their simplicity, reliability, and high throughput.[5][6]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[5] The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, is monitored spectrophotometrically by the decrease in absorbance at ~517 nm.[5]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ascorbic acid or Trolox should be used as a positive control.

-

Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution or control to respective wells. Add 100 µL of the DPPH solution to all wells.[5]

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5] The dark incubation is critical to prevent photodegradation of DPPH.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[5] A_control is the absorbance of DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

-

Data Analysis: Plot the % inhibition against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value signifies higher antioxidant capacity.[5]

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[5] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance is measured at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Working Solution Adjustment: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: In a 96-well plate, add 20 µL of the sample or control at various concentrations, followed by 180 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation & Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

| Assay | Principle | Wavelength | Pros | Cons |

| DPPH | H-atom/electron transfer | ~517 nm | Simple, rapid, inexpensive[6] | Interference from colored compounds |

| ABTS | Electron transfer | ~734 nm | Works for hydrophilic & lipophilic compounds[6] | Radical must be pre-generated |

II. Anti-Inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Compounds that can modulate inflammatory pathways are valuable therapeutic candidates. This compound has shown potential in this area, primarily through its ability to suppress the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate a cascade leading to the phosphorylation and subsequent degradation of IκB.[8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][9] this compound may exert its anti-inflammatory effects by preventing the degradation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent gene activation.[10]

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocol: Cell-Based Anti-Inflammatory Assay

The murine macrophage cell line RAW 264.7 is a standard and reliable model for studying inflammation in vitro.[8][11]

-

Principle: RAW 264.7 cells are stimulated with LPS, a component of gram-negative bacteria, to induce a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[8][9] The ability of this compound to inhibit this response is measured.

-

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]

-

Cell Viability (MTT Assay): First, determine the non-toxic concentration range of the compound.

-

Seed cells in a 96-well plate (5 × 10⁴ cells/well) and incubate for 24 hours.[12]

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours.[12]

-

Remove the medium, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm.[12] Use only non-cytotoxic concentrations for subsequent experiments.

-

-

Nitric Oxide (NO) Inhibition Assay (Griess Test):

-

Seed cells in a 24-well plate (5 × 10⁵ cells/well) and allow them to adhere overnight.[12]

-

Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Following the same treatment procedure as the NO assay, collect the cell supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[13]

-

-

III. Neuroprotective Effects

Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death.[14] The antioxidant properties of this compound make it a promising candidate for neuroprotection.

Mechanism of Action: Attenuation of Oxidative Stress-Induced Apoptosis

Oxidative insults in neuronal cells, for example by hydrogen peroxide (H₂O₂), can trigger mitochondrial dysfunction and activate apoptotic pathways.[15][16] this compound can protect neuronal cells by directly scavenging ROS and by activating protective signaling pathways like Nrf2, thereby preserving mitochondrial integrity and inhibiting the cascade of events leading to programmed cell death.[17]

Experimental Protocol: In Vitro Neuroprotection Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative processes.[1][15]

-

Principle: SH-SY5Y cells are subjected to oxidative stress induced by an agent like H₂O₂ to cause cell damage. The protective effect of pre-treating the cells with this compound is quantified by measuring cell viability.[16]

-

Step-by-Step Protocol:

-

Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

Experimental Setup:

-

Seed SH-SY5Y cells (e.g., 6 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[16]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-5 hours.[15][16]

-

Induce oxidative stress by adding an optimized concentration of H₂O₂ (e.g., 100-500 µM) to the wells (except for the untreated control group) and incubate for an additional 24 hours.[15][16]

-

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, perform the MTT assay as previously described to determine the percentage of viable cells in each treatment group.[15]

-

-

Data Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the compound. A significant increase in cell viability in the pre-treated groups indicates a neuroprotective effect.

-

| Group | Treatment | Expected Outcome |

| Control | Vehicle only | High cell viability (~100%) |

| Stressor | Vehicle + H₂O₂ | Significantly reduced cell viability |

| Test | Compound + H₂O₂ | Increased cell viability compared to the Stressor group |

| Compound Control | Compound only | High cell viability (to rule out compound toxicity) |

IV. Potential Anticancer Activity

Many phenolic compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting their proliferation. The unique chemical structure of this compound warrants investigation into its potential as an anticancer agent.

Mechanism of Action: Selective Cytotoxicity

The goal is to identify compounds that are toxic to cancer cells while having minimal effect on normal, healthy cells.[18] The mechanisms can be diverse, including the induction of cell cycle arrest, triggering apoptosis through mitochondrial pathways, or inhibiting signaling pathways crucial for cancer cell survival and proliferation.[19] Acrylonitrile derivatives, a related class of compounds, have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase.[20]

Experimental Protocol: In Vitro Cytotoxicity Screening

-

Principle: The MTT assay is a reliable, colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21][22] It is used to screen for the cytotoxic effects of the compound against various cancer cell lines.[23]

-

Step-by-Step Protocol:

-

Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., Vero or HEK293) to assess selectivity.[23]

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1 × 10⁴ cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Doxorubicin or cisplatin can be used as a positive control.

-

Viability Measurement: Perform the MTT assay as previously described.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line. A lower IC50 value indicates greater cytotoxicity. The selectivity index (SI) can be calculated as (IC50 on normal cells) / (IC50 on cancer cells), with a higher SI value being desirable.

-

Conclusion

This compound is a multifaceted compound with significant potential in biomedical research. Its potent antioxidant activity, rooted in both direct radical scavenging and the activation of the Nrf2 pathway, provides a strong foundation for its anti-inflammatory and neuroprotective effects. The standardized, self-validating protocols detailed in this guide offer a robust framework for researchers to systematically investigate and quantify these biological activities. Further exploration into its anticancer potential and in vivo efficacy is warranted to fully elucidate its therapeutic promise.

References

- Benchchem. Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays.

- ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts?

- NIH National Library of Medicine. Review on in vivo and in vitro methods evaluation of antioxidant activity.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- PubMed. Cell sensitivity assays: the MTT assay.

- ResearchGate. In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress environment after acute ischemic stroke.

- Abcam. MTT assay protocol.

- MDPI. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract.

- Korean Medicine. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.

- NIH National Library of Medicine. Chemosensitivity testing of small cell lung cancer using the MTT assay.

- Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.

- NIH National Library of Medicine. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.

- NIH National Library of Medicine. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius.

- MDPI. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata.

- bioRxiv. Neuroprotective, antioxidant and antiproliferative activity of grapefruit IntegroPectin on SH-SY5Y cells.

- NIH National Library of Medicine. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein.

- NIH National Library of Medicine. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.

- MDPI. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages.

- MDPI. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.

- NIH National Library of Medicine. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.

- PubMed. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment.

- PubMed. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents.

- NIH National Library of Medicine. NRF2 signalling pathway: New insights and progress in the field of wound healing.

- PubMed. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress.

- PubMed. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts.

- Frontiers. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemosensitivity testing of small cell lung cancer using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

Potential Therapeutic Effects of 2-(3,4-Dihydroxyphenyl)acetonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic effects of 2-(3,4-Dihydroxyphenyl)acetonitrile, a catecholic compound with significant promise in drug discovery and development. While direct experimental evidence for this specific molecule is nascent, its structural analogy to well-characterized phenolic compounds suggests a strong potential for antioxidant, anti-inflammatory, and neuroprotective activities. This document serves as a roadmap for researchers, outlining the theoretical basis for these effects, detailed experimental protocols for their validation, and insights into the potential underlying molecular mechanisms. The protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.

Introduction to this compound

This compound, also known as homoprotocatechuonitrile, is an organic compound featuring a catechol ring substituted with an acetonitrile group. Its chemical structure is the foundation for its predicted biological activities. The catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, is a well-established pharmacophore responsible for the potent antioxidant and radical-scavenging properties of many natural and synthetic compounds.

Chemical Properties:

| Property | Value |

| CAS Number | 1126-62-1[1] |

| Molecular Formula | C₈H₇NO₂[1] |

| Molecular Weight | 149.15 g/mol [1] |

| Appearance | Light yellow to yellow solid |

| Melting Point | 127-128 °C |

| Boiling Point | 374.7±27.0 °C (Predicted) |

| Density | 1.326±0.06 g/cm³ (Predicted) |

The presence of the nitrile group may influence the compound's polarity, metabolic stability, and ability to interact with biological targets, potentially offering a unique pharmacological profile compared to other catecholic compounds.

Hypothesized Therapeutic Potential

Based on its chemical structure, this compound is hypothesized to possess the following therapeutic effects:

-

Antioxidant Activity: The catechol group is an excellent electron donor, enabling the molecule to neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]

-

Anti-inflammatory Effects: By scavenging ROS, the compound may indirectly inhibit pro-inflammatory signaling pathways. Furthermore, many phenolic compounds are known to directly modulate the activity of key inflammatory enzymes and transcription factors.[4]

-

Neuroprotective Properties: Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. By combating these processes, this compound could protect neurons from damage and death.

The following sections provide detailed experimental protocols to investigate and validate these hypothesized effects.

Experimental Protocols for Therapeutic Evaluation

Assessment of Antioxidant Activity

A crucial first step in characterizing the therapeutic potential of this compound is to quantify its antioxidant capacity. The following in vitro assays are recommended:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6][7][8]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).

-